molecular formula C9H9ClN2O B13742482 5-chloro-3-ethyl-1H-benzimidazol-2-one CAS No. 2033-31-0

5-chloro-3-ethyl-1H-benzimidazol-2-one

Cat. No.: B13742482
CAS No.: 2033-31-0
M. Wt: 196.63 g/mol
InChI Key: PQQNNUKINGANNM-UHFFFAOYSA-N
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Description

5-chloro-3-ethyl-1H-benzimidazol-2-one is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.

Preparation Methods

The synthesis of benzimidazole derivatives, including 5-chloro-3-ethyl-1H-benzimidazol-2-one, typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:

Chemical Reactions Analysis

5-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions, particularly at the imidazole ring, using reagents like bromine or chlorine.

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and proteins, leading to its diverse pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .

Comparison with Similar Compounds

5-chloro-3-ethyl-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2033-31-0

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9ClN2O/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI Key

PQQNNUKINGANNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

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